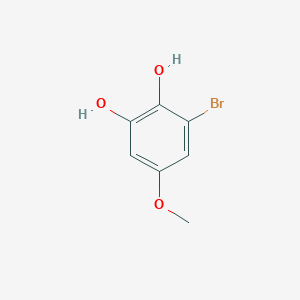

3-Bromo-5-methoxy-1,2-benzenediol

Description

Contextual Significance of Catechol Derivatives in Synthetic and Mechanistic Chemistry

Catechol, or 1,2-dihydroxybenzene, and its derivatives are fundamental building blocks in organic synthesis. uni.edu They are precursors to a wide array of products, including pharmaceuticals, pesticides, flavors, and fragrances. uni.edu For instance, the methylation of catechol produces guaiacol (B22219), a precursor to vanillin (B372448). uni.edu The catechol framework is also prevalent in nature, found in fruits, vegetables, and even in the cuticle of arthropods. uni.edu

From a mechanistic standpoint, catechol derivatives are central to the study of oxidation-reduction reactions. uni.educhemsynthesis.com The ease with which the catechol moiety can be oxidized to its corresponding o-quinone form is a key feature, driving processes like enzymatic browning in plants and playing a role in the design of stimuli-responsive materials and adhesives. chemsynthesis.comchemsrc.comyoutube.com The study of these oxidation mechanisms, often catalyzed by enzymes like catechol oxidase, provides insights into biological processes and inspires the development of novel catalytic systems. chemsrc.commdpi.com Furthermore, the reactive nature of quinones allows for subsequent reactions, such as polymerization and Michael additions, expanding their synthetic utility. chemsynthesis.comnih.gov

Historical Trajectories and Evolution of Research on Halogenated and Alkoxylated Phenolics

The introduction of halogen and alkoxy groups onto a phenolic framework significantly modifies the compound's properties, a fact that has driven a distinct line of chemical research.

Historically, research into halogenated phenolic compounds of natural origin was limited. Until the 1970s, only a handful of such substances had been isolated from sources like bacteria, fungi, and marine algae. semanticscholar.org However, subsequent research has unveiled a diverse array of halogenated phenolics, particularly from marine organisms. semanticscholar.org A significant finding from these studies is that the presence of a halogen atom, such as bromine or chlorine, often enhances the biological activity of the parent molecule. semanticscholar.org Many naturally occurring bromophenols, frequently isolated from red algae, exhibit potent antioxidant, anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comsemanticscholar.org This has spurred synthetic efforts to create novel halogenated phenolic derivatives as potential drug candidates. mdpi.com

Alkoxylated phenolics , on the other hand, have long been of industrial interest. Alkoxylation, the process of adding an epoxide to a compound like a phenol (B47542), is a major industrial reaction used to produce surfactants, polyether polyols for polyurethanes, and other specialty chemicals. chemicalbook.comnih.gov The process can be tailored to achieve desired properties like solubility and reactivity. chemicalbook.comresearchgate.net In the context of fine chemical synthesis, the methoxy (B1213986) group (an alkoxy group) is a common feature in many natural products and pharmaceuticals, influencing their biological activity and metabolic stability. The study of reactions involving alkoxylated phenols, such as demethylation or further substitution, is crucial for the synthesis and modification of these important molecules. researchgate.net

Rationale and Contemporary Relevance of Investigating 3-Bromo-5-methoxy-1,2-benzenediol

While direct and extensive research on this compound is not widely published, its chemical structure alone provides a strong rationale for its investigation. The molecule combines the key features discussed above: a catechol core, a bromine substituent, and a methoxy group.

The contemporary relevance of this compound can be inferred from studies on structurally similar molecules. For example, 3-Bromo-5-(ethoxymethyl)-1,2-benzenediol (BEMB) , a compound isolated from the red alga Polysiphonia morrowii, has demonstrated significant anti-inflammatory effects. nih.govresearchgate.net Research has shown that BEMB can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS) in cell cultures and zebrafish models. nih.govresearchgate.net

Properties of Biologically Active Catechol Derivatives Related to this compound

| Compound Name | Structure | Source/Origin | Noted Biological Activity |

|---|---|---|---|

| 3-Bromo-5-(ethoxymethyl)-1,2-benzenediol (BEMB) | Polysiphonia morrowii (Red Alga) | Anti-inflammatory nih.govresearchgate.net | |

| 5-Bromo-3,4-dihydroxybenzaldehyde (BDB) | Polysiphonia morrowii (Red Alga) | Antioxidant, Anti-inflammatory, Anti-wrinkle |

| 3-Methoxycatechol | | Picea abies (Norway Spruce), Synthetic | GPR35 agonist researchgate.net |

Given the minor structural difference between the target compound (a methoxy group, -OCH₃) and the highly active BEMB (an ethoxymethyl group, -OCH₂CH₃), it is highly probable that this compound would also exhibit interesting biological properties. Its synthesis and biological evaluation would be a logical step in the exploration of new therapeutic agents derived from marine natural product analogues. The compound serves as a prime candidate for research into new anti-inflammatory agents, antioxidants, or other biologically active molecules, bridging the fields of natural product chemistry and medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7BrO3 |

|---|---|

Molecular Weight |

219.03 g/mol |

IUPAC Name |

3-bromo-5-methoxybenzene-1,2-diol |

InChI |

InChI=1S/C7H7BrO3/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3,9-10H,1H3 |

InChI Key |

PXWXSXGJCYJIEA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Bromo 5 Methoxy 1,2 Benzenediol

Retrosynthetic Analysis and Selection of Precursors for 3-Bromo-5-methoxy-1,2-benzenediol Synthesis

A retrosynthetic analysis of this compound suggests several potential disconnection points. The primary challenge lies in the regioselective introduction of the bromo and methoxy (B1213986) substituents onto the catechol framework. Two main retrosynthetic pathways can be envisioned, stemming from the disconnection of either the C-Br bond or the C-O (methoxy) bond.

Pathway A: Disconnection of the C-Br bond

This pathway commences with the target molecule and retrosynthetically removes the bromine atom, leading to the precursor 3-methoxy-1,2-benzenediol (3-methoxycatechol) . This precursor is a logical choice as the methoxy and dihydroxyl groups can direct the subsequent bromination. 3-methoxy-1,2-benzenediol itself can be derived from commercially available precursors such as guaiacol (B22219) or vanillin (B372448) through established functional group transformations.

Pathway B: Disconnection of the C-O (methoxy) bond

Alternatively, disconnection of the methoxy group's ether linkage leads to 3-bromo-1,2-benzenediol (3-bromocatechol) . The subsequent step would then involve the selective methylation of one of the hydroxyl groups. This pathway presents the challenge of achieving regioselective methylation in the presence of two hydroxyl groups.

A third, and perhaps more direct, approach involves starting with a precursor that already contains the bromo and methoxy functionalities in the desired relative positions. A key precursor identified through this analysis is 3-bromo-5-methoxyphenol . This commercially available compound provides a robust starting point, requiring only the introduction of a second hydroxyl group ortho to the existing one.

| Precursor Candidate | Rationale for Selection | Potential Challenges |

| 3-methoxy-1,2-benzenediol | Commercially available. The existing substituents can direct the bromination. | Achieving the desired regioselectivity during bromination can be challenging, potentially leading to a mixture of isomers. |

| 3-bromo-1,2-benzenediol | The bromine atom is already in the correct position. | Regioselective methylation of one of the two hydroxyl groups is a significant hurdle. |

| 3-bromo-5-methoxyphenol | Commercially available and contains the key bromo and methoxy groups in the desired 1,3,5-substitution pattern. | Introduction of the second hydroxyl group at the C2 position requires a regioselective hydroxylation reaction. |

Based on the availability of starting materials and the potential for greater regiocontrol, the pathway commencing from 3-bromo-5-methoxyphenol appears to be the most promising and will be the primary focus of the subsequent discussion on targeted synthetic routes.

Targeted Synthetic Routes and Their Optimizations

The forward synthesis of this compound can be strategically designed based on the retrosynthetic analysis. The key transformations involve regioselective bromination, introduction of the methoxy group, and the use of protecting groups to ensure the desired outcome.

Regioselective Bromination Approaches to Catechol Systems

The direct bromination of catechol or its derivatives is a critical step in many synthetic pathways leading to brominated benzenediols. The hydroxyl groups are strongly activating and ortho-, para-directing, which can lead to a mixture of products. Achieving regioselectivity is therefore paramount.

For a precursor such as 3-methoxy-1,2-benzenediol, the directing effects of the two hydroxyl groups and the methoxy group must be considered. The hydroxyl groups will strongly direct ortho and para to themselves, while the methoxy group will also direct ortho and para. This can lead to a complex product mixture.

To circumvent this, a more controlled approach is often necessary. One strategy is the use of a milder brominating agent, such as N-bromosuccinimide (NBS), often in the presence of a catalyst. The reaction conditions, including solvent and temperature, can also be optimized to favor the formation of the desired isomer. For instance, bromination of guaiacol (2-methoxyphenol) with NBS in the presence of an ionic liquid has been shown to favor the formation of the para-brominated product.

Introduction of the Methoxy Group: Strategies and Mechanistic Considerations

The introduction of a methoxy group onto a benzene (B151609) ring is typically achieved through Williamson ether synthesis, which involves the reaction of a phenoxide with a methylating agent, such as methyl iodide or dimethyl sulfate. In the context of synthesizing this compound from a brominated catechol precursor, selective methylation is a significant challenge.

To achieve regioselective methylation of one hydroxyl group in the presence of another, one of the hydroxyl groups must be selectively protected. The choice of protecting group is crucial and is discussed in the following section.

An alternative strategy involves the use of a starting material that already contains the methoxy group, such as 3-bromo-5-methoxyphenol. This simplifies the synthesis by avoiding the need for selective methylation.

Protecting Group Chemistry for Dihydroxyl Functionalities

The use of protecting groups is essential for managing the reactivity of the dihydroxyl functionalities of the catechol ring during synthetic transformations such as bromination and methylation. The ideal protecting group should be easy to introduce, stable under the reaction conditions of the subsequent steps, and readily removable under mild conditions.

For catechol systems, several protecting groups are commonly employed:

Methylene acetals (e.g., from methylenedioxybenzene): These can be formed by reacting the catechol with a dihalomethane in the presence of a base. They are generally stable to a wide range of reagents but require specific conditions for cleavage.

Silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS): These are readily formed by reacting the catechol with the corresponding silyl chloride. They offer varying degrees of stability depending on the steric bulk of the silyl group and can be selectively removed.

Benzyl ethers: These are robust protecting groups that can be removed by hydrogenolysis.

In the context of synthesizing this compound, a plausible strategy would involve the protection of the catechol moiety of a precursor, followed by bromination, and then deprotection. For example, protecting 3-methoxy-1,2-benzenediol as a silyl ether could allow for more controlled bromination, followed by removal of the silyl groups to yield the final product.

| Protecting Group | Introduction Reagents | Cleavage Conditions | Advantages | Disadvantages |

| Methylene Acetal | CH₂Br₂, K₂CO₃ | BBr₃ | Robust, stable to many reagents. | Harsh cleavage conditions. |

| TBDMS Ether | TBDMSCl, Imidazole | TBAF, HF | Mild introduction and cleavage. | Can be labile under acidic conditions. |

| Benzyl Ether | Benzyl bromide, K₂CO₃ | H₂, Pd/C | Stable to a wide range of conditions. | Requires hydrogenation for removal. |

Green Chemistry Principles in the Synthesis of Benzenediol Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be approached with these principles in mind.

Key areas for the application of green chemistry in this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or ionic liquids. Employing less toxic brominating agents than elemental bromine, such as NBS or hydrobromic acid in the presence of an oxidizing agent like hydrogen peroxide.

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to minimize waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

For example, the use of H₂O₂/HBr for bromination is considered a greener alternative to traditional methods using Br₂. Similarly, enzymatic or biocatalytic approaches for hydroxylation or other transformations can offer environmentally benign routes.

Comparative Evaluation of Established and Novel Synthetic Pathways

Pathway 1: From 3-methoxy-1,2-benzenediol

Pros: Starts from a relatively simple and commercially available precursor.

Cons: Likely to suffer from poor regioselectivity during bromination, leading to lower yields of the desired product and difficult purification.

Pathway 2: From 3-bromo-1,2-benzenediol

Pros: The bromine atom is correctly positioned from the start.

Cons: Regioselective methylation of one of the two hydroxyl groups is a major synthetic hurdle.

Pathway 3: From 3-bromo-5-methoxyphenol

Pros: Starts with the correct substitution pattern of the bromo and methoxy groups. Requires a regioselective ortho-hydroxylation.

Cons: The ortho-hydroxylation of phenols can be challenging, though methods using reagents like Fremy's salt or enzymatic catalysis exist.

| Pathway | Starting Material | Key Transformation(s) | Estimated Number of Steps | Potential Overall Yield | Green Chemistry Considerations |

| 1 | 3-methoxy-1,2-benzenediol | Regioselective bromination | 2-3 | Low to moderate | Can be improved by using greener brominating agents. |

| 2 | 3-bromo-1,2-benzenediol | Regioselective methylation | 3-4 (including protection/deprotection) | Low | The use of protecting groups reduces atom economy. |

| 3 | 3-bromo-5-methoxyphenol | Regioselective ortho-hydroxylation | 1-2 | Moderate to good | Can potentially utilize biocatalysis for a greener approach. |

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 5 Methoxy 1,2 Benzenediol

Electrophilic Aromatic Substitution Reactions of the Benzenediol Core

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives. The reactivity of the aromatic ring towards an incoming electrophile is profoundly influenced by the substituents it bears. vedantu.comlumenlearning.com These substituents can either activate the ring, making it more nucleophilic and thus more reactive than benzene, or deactivate it. msu.edu They also direct the incoming electrophile to specific positions on the ring (ortho, meta, or para). vedantu.comlumenlearning.com

Influence of Bromine and Methoxy (B1213986) Substituents on Regioselectivity and Reactivity

The regioselectivity and reactivity of 3-Bromo-5-methoxy-1,2-benzenediol in EAS reactions are determined by the combined electronic effects of its four substituents: two hydroxyl (-OH) groups, one methoxy (-OCH₃) group, and one bromine (-Br) atom.

Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: Both hydroxyl and methoxy groups are potent activating groups and ortho, para-directors. msu.edumsu.edu They possess lone pairs of electrons on the oxygen atom that can be donated to the aromatic ring through resonance (a +R effect). This donation significantly increases the electron density of the ring, particularly at the ortho and para positions, making it much more susceptible to attack by electrophiles. libretexts.org This resonance stabilization of the intermediate carbocation (the arenium ion) lowers the activation energy of the reaction. libretexts.org

In this compound, the aromatic ring is highly activated due to the powerful electron-donating effects of the two hydroxyl groups and the methoxy group, which override the deactivating effect of the bromine atom. The substitution pattern is determined by the directing influence of these groups. The available positions for substitution are C4 and C6. The powerful activating ortho, para-directing -OH and -OCH₃ groups will strongly favor substitution at these positions. The final regiochemical outcome would likely be a mixture of products, with the precise ratio depending on steric hindrance and the specific reaction conditions.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent Group | Activating/Deactivating Effect | Directing Effect | Primary Electronic Effect |

|---|---|---|---|

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para | +R (Resonance Donation) >> -I (Inductive Withdrawal) |

| -OCH₃ (Methoxy) | Strongly Activating | Ortho, Para | +R (Resonance Donation) >> -I (Inductive Withdrawal) |

| -Br (Bromo) | Weakly Deactivating | Ortho, Para | -I (Inductive Withdrawal) > +R (Resonance Donation) |

Detailed Mechanistic Studies of Aromatic Functionalization

The generally accepted mechanism for electrophilic aromatic substitution involves a two-step process. vanderbilt.edu

Attack by the Electrophile: The electron-rich π system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This step is typically the slow, rate-determining step of the reaction. It breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. vanderbilt.edu

Deprotonation to Restore Aromaticity: A base in the reaction mixture removes a proton from the sp³-hybridized carbon atom of the arenium ion that bears the new substituent. This is a fast step that restores the stable aromatic system and yields the substituted product.

Nucleophilic Reactivity at the Aromatic Ring

Nucleophilic aromatic substitution (NAS) involves the replacement of a leaving group on an aromatic ring by a nucleophile. youtube.com This reaction is generally challenging for electron-rich aromatic systems like benzenediols because the high electron density of the ring repels incoming nucleophiles. libretexts.org For NAS to proceed via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to a good leaving group. youtube.commasterorganicchemistry.com

In this compound, the ring is highly electron-rich due to the -OH and -OCH₃ groups. These are electron-donating groups, which deactivate the ring towards nucleophilic attack. youtube.com Although bromine can act as a leaving group, the molecule lacks the necessary strong electron-withdrawing groups to facilitate the formation of the stabilized carbanion intermediate (a Meisenheimer complex) required for the addition-elimination pathway. youtube.comlibretexts.org

An alternative pathway for NAS on unactivated aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive "benzyne" intermediate under extremely harsh conditions (e.g., very strong bases like sodium amide). masterorganicchemistry.com While theoretically possible, such conditions would likely lead to decomposition or other side reactions with the sensitive catechol and methoxy functionalities. Therefore, standard nucleophilic aromatic substitution is not a favored reaction pathway for this compound.

Redox Chemistry of the Catechol Moiety

The 1,2-benzenediol (catechol) core of the molecule is redox-active, meaning it can readily undergo oxidation and reduction reactions. frontiersin.org This reactivity is central to the biological roles and chemical applications of many catechol-containing compounds. chemrxiv.orgresearchgate.net

Oxidation Pathways and Mechanisms Leading to Quinoid Species

Catechols are easily oxidized to form highly reactive ortho-quinones (o-quinones). nih.govresearchgate.net This oxidation can be initiated by a variety of chemical oxidants (e.g., K₃[Fe(CN)₆] acs.org), enzymes, or electrochemically. The process typically proceeds via a two-electron, two-proton transfer. acs.org

The mechanism often involves the initial formation of a semiquinone radical intermediate after a one-electron oxidation. researchgate.netuky.edu A second one-electron oxidation then yields the final o-quinone product. The presence of substituents on the catechol ring, such as the bromo and methoxy groups in the target molecule, influences the redox potential of the catechol/o-quinone couple. Electron-donating groups generally lower the oxidation potential, making the catechol easier to oxidize. Conversely, electron-withdrawing groups can make oxidation more difficult. researchgate.net

The resulting 3-Bromo-5-methoxy-1,2-benzoquinone is a reactive species that can participate in further reactions, such as Michael additions with nucleophiles. acs.org

Reductive Pathways and Stability Considerations

The oxidation of catechols to o-quinones is often a reversible process. The o-quinone can be reduced back to the catechol form using appropriate reducing agents, such as sodium dithionite (B78146) or ascorbic acid. This redox cycling capability is a hallmark of catechol chemistry. frontiersin.org

The catechol form, this compound, is generally the more stable state under non-oxidizing conditions. However, in the presence of oxygen, especially at neutral to alkaline pH, catechols can auto-oxidize to form quinones and subsequently polymerize into complex colored mixtures. chemrxiv.org The stability of the molecule is therefore highly dependent on its environment, particularly the pH and the presence of oxidizing or reducing agents.

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₇H₇BrO₃ |

| Benzene | C₆H₆ |

| Toluene | C₇H₈ |

| Anisole | C₇H₈O |

| Phenol (B47542) | C₆H₆O |

| Nitrobenzene | C₆H₅NO₂ |

| Catechol | C₆H₆O₂ |

| 3-Bromo-5-methoxy-1,2-benzoquinone | C₇H₅BrO₃ |

| Sodium amide | NaNH₂ |

| Sodium dithionite | Na₂S₂O₄ |

| Ascorbic acid | C₆H₈O₆ |

Derivatization Reactions of the Hydroxyl Groups

The two adjacent hydroxyl groups (catechol moiety) are primary sites for chemical modification, allowing for the synthesis of a wide array of derivatives. These reactions are fundamental for altering the compound's physical and chemical properties, such as solubility, and for introducing new functionalities.

The hydroxyl groups of this compound can be readily converted into ethers and esters through various established methodologies. These derivatizations are crucial for protecting the hydroxyl groups during subsequent synthetic steps or for introducing specific moieties to modulate biological activity or material properties.

Etherification reactions, such as the Williamson ether synthesis, can be employed to introduce alkyl or aryl groups. By analogy with related brominated phenols and catechols, the reaction would typically proceed by deprotonating the hydroxyl groups with a suitable base to form the more nucleophilic phenoxide(s), which then displace a halide from an alkyl halide. The choice of base and reaction conditions can, in principle, allow for selective mono- or di-etherification. For instance, using a bulky base might favor reaction at the less sterically hindered hydroxyl group.

Esterification can be achieved through reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, or through Fischer esterification with carboxylic acids under acidic catalysis. These reactions are generally high-yielding and tolerant of a wide range of functional groups. The resulting esters can serve as protecting groups that can be readily cleaved under basic or acidic conditions.

The synthetic utility of these derivatizations is broad. For example, etherification with long alkyl chains can increase the lipophilicity of the molecule, while esterification with bioactive carboxylic acids could create prodrugs.

Table 1: Representative Derivatization Reactions of Catechol Analogs This table presents plausible etherification and esterification reactions for this compound based on known transformations of similar compounds.

| Entry | Reactant | Reagent(s) | Product | Reaction Type |

| 1 | This compound | 1. NaH (2.2 eq) 2. CH₃I (2.2 eq) | 3-Bromo-1,2,5-trimethoxybenzene | Williamson Ether Synthesis |

| 2 | This compound | 1. K₂CO₃ (2.5 eq) 2. Benzyl bromide (2.2 eq) | 1,2-Bis(benzyloxy)-3-bromo-5-methoxybenzene | Williamson Ether Synthesis |

| 3 | This compound | Acetic anhydride, Pyridine | 3-Bromo-5-methoxy-1,2-phenylene diacetate | Acylation |

| 4 | This compound | Benzoyl chloride, Et₃N | 3-Bromo-5-methoxy-1,2-phenylene dibenzoate | Acylation |

The catechol unit of this compound is an excellent chelating ligand for a variety of metal ions. The two adjacent hydroxyl groups can deprotonate to form a bidentate dianionic ligand that binds strongly to metal centers. This property is analogous to the well-documented chelating behavior of other catechol derivatives, which are known to form stable complexes with a wide range of metals, including iron (Fe³⁺), manganese (Mn³⁺), titanium (Ti⁴⁺), and copper (Cu²⁺). nih.govscispace.com

The formation of these metal complexes can significantly alter the electronic properties and reactivity of the organic ligand. The strength and geometry of the metal-catecholate bond are influenced by factors such as the nature of the metal ion, the pH of the medium, and the presence of other substituents on the catechol ring. nih.gov For this compound, the electron-donating methoxy group and the electron-withdrawing bromo group would subtly modulate the electron density on the catechol ring, thereby influencing the stability and redox potential of the resulting metal complexes.

Research on similar catecholate complexes has shown their potential as functional models for metalloenzymes, such as catechol oxidases and catalases. researchgate.net The complexation can also play a role in the environmental fate of such compounds, as it affects their solubility, transport, and degradation. scispace.com The ability to form stable metal complexes suggests potential applications for this compound in areas such as coordination chemistry, catalysis, and materials science.

Transition Metal-Catalyzed Transformations Involving the Aromatic Halide

The carbon-bromine bond in this compound is a key site for synthetic elaboration via transition metal-catalyzed cross-coupling reactions. These powerful reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of more complex molecular architectures. Palladium-catalyzed reactions are particularly prominent in this context. mdpi.comarkat-usa.org

Prominent examples of such transformations that are expected to be applicable to this compound include the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

The Suzuki-Miyaura coupling would involve the reaction of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. mdpi.comnih.gov This reaction is exceptionally versatile for forming new carbon-carbon bonds and would allow for the introduction of various aryl, heteroaryl, or vinyl groups at the 3-position of the benzene ring.

The Heck reaction would enable the coupling of the aryl bromide with an alkene, leading to the formation of a substituted olefin. This reaction provides a direct method for the vinylation of the aromatic ring.

The Buchwald-Hartwig amination would facilitate the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. chemspider.com This reaction is a powerful tool for the synthesis of arylamines.

The efficiency and selectivity of these cross-coupling reactions would depend on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent. The presence of the hydroxyl and methoxy groups on the aromatic ring could influence the reactivity of the aryl bromide, potentially requiring careful optimization of the reaction parameters. Prior protection of the hydroxyl groups might be necessary in some cases to prevent interference with the catalytic cycle.

Table 2: Plausible Transition Metal-Catalyzed Reactions of this compound This table illustrates potential cross-coupling reactions based on established methodologies for aryl bromides.

| Entry | Coupling Partner | Catalyst/Ligand | Base | Product | Reaction Type |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-Methoxy-[1,1'-biphenyl]-3,4-diol | Suzuki-Miyaura |

| 2 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 4'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4-diol | Suzuki-Miyaura |

| 3 | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | 5-Methoxy-3-styryl-1,2-benzenediol | Heck |

| 4 | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | 4-(3,4-Dihydroxy-5-methoxyphenyl)morpholine | Buchwald-Hartwig |

Advanced Spectroscopic and Analytical Characterization of 3 Bromo 5 Methoxy 1,2 Benzenediol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of 3-Bromo-5-methoxy-1,2-benzenediol is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the hydroxyl protons. The chemical shifts (δ) are influenced by the electron-donating and withdrawing effects of the substituents on the benzene (B151609) ring.

The aromatic region is expected to show two signals for the two aromatic protons. The proton at the C6 position, being ortho to a hydroxyl group and meta to both the bromo and methoxy groups, would likely appear as a doublet. The proton at the C4 position, situated between the bromo and methoxy groups, is also expected to be a doublet.

The methoxy group (-OCH₃) protons would present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The chemical shifts of the two hydroxyl (-OH) protons can vary and may appear as broad singlets. Their exact position is dependent on factors such as solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each carbon atom in a unique chemical environment gives rise to a distinct signal. For this compound, seven distinct signals are expected in the ¹³C NMR spectrum: six for the aromatic carbons and one for the methoxy carbon. The carbons bearing the hydroxyl groups (C1 and C2) would be shifted downfield due to the deshielding effect of the oxygen atoms. The carbon attached to the bromine atom (C3) would also be influenced by the halogen's electronegativity. The carbon bearing the methoxy group (C5) and the methoxy carbon itself will have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4 | 6.5 - 6.7 (d) | - |

| H6 | 6.8 - 7.0 (d) | - |

| OCH₃ | 3.8 - 4.0 (s) | 55.0 - 57.0 |

| OH | Variable (br s) | - |

| C1 | - | 145.0 - 148.0 |

| C2 | - | 142.0 - 145.0 |

| C3 | - | 110.0 - 113.0 |

| C4 | - | 105.0 - 108.0 |

| C5 | - | 158.0 - 161.0 |

| C6 | - | 115.0 - 118.0 |

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to confirm the substitution pattern, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the signals of the aromatic protons H4 and H6 would confirm their ortho relationship, although in this specific substitution pattern, they are meta to each other and thus a weak or no correlation is expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of H4 and H6 to their corresponding carbon signals (C4 and C6) and the methoxy protons to the methoxy carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. It can be used to confirm the spatial proximity of the methoxy group protons to the proton at C4 and/or C6.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₇H₇BrO₃), the expected monoisotopic mass can be calculated with high accuracy. The presence of bromine would be evident from the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 abundance ratio. This results in two major peaks in the mass spectrum separated by two mass units (M and M+2).

Electron Ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. The fragmentation pattern provides valuable structural information. Expected fragmentation pathways could include the loss of a methyl radical (•CH₃) from the methoxy group, loss of a hydroxyl radical (•OH), or cleavage of the aromatic ring. The mass spectra of related compounds like 3-methoxy-1,2-benzenediol show characteristic ions that can help in predicting the fragmentation of the title compound.

Table 2: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M]⁺ (for ⁷⁹Br) | C₇H₇⁷⁹BrO₃ | 217.9600 |

| [M]⁺ (for ⁸¹Br) | C₇H₇⁸¹BrO₃ | 219.9579 |

| [M-CH₃]⁺ | C₆H₄BrO₃ | 202.9369 (⁷⁹Br), 204.9348 (⁸¹Br) |

| [M-OH]⁺ | C₇H₆BrO₂ | 200.9522 (⁷⁹Br), 202.9501 (⁸¹Br) |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) provides a fingerprint of the functional groups present in the molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would be indicative of the O-H stretching vibrations of the two hydroxyl groups, likely broadened due to hydrogen bonding. The C-H stretching vibrations of the aromatic ring and the methoxy group would appear around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring are expected in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the hydroxyl and methoxy groups would likely be observed in the 1260-1000 cm⁻¹ range. The C-Br stretching vibration typically appears at lower wavenumbers, in the 600-500 cm⁻¹ region.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The aromatic ring vibrations and the C-Br stretch should be readily observable in the Raman spectrum.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H Stretch | 3200-3500 (broad) | Weak |

| Aromatic C-H Stretch | 3100-3000 | Strong |

| Aliphatic C-H Stretch | 2950-2850 | Moderate |

| Aromatic C=C Stretch | 1600-1450 | Strong |

| C-O Stretch | 1260-1000 | Moderate |

| C-Br Stretch | 600-500 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule.

For this compound, the presence of the benzene ring with its π-electron system will result in characteristic UV absorptions. The hydroxyl and methoxy groups, being auxochromes, will cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. The bromine atom will also influence the electronic transitions. Typically, substituted benzenes show two main absorption bands: the E2-band (around 200-230 nm) and the B-band (around 250-290 nm). The exact λ_max values will depend on the solvent used. For catechols, absorption bands are often observed around 280 nm.

Advanced Chromatographic Techniques Coupled with Spectroscopic Detection for Purity and Quantitative Analysis

The purity and quantitative determination of this compound are critical for its application in research and synthesis. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Diode-Array Detection (DAD), provide the necessary selectivity and sensitivity for this purpose. These methods allow for the separation of the target compound from impurities and its accurate quantification.

The analysis of substituted phenols and catechols often employs reversed-phase HPLC due to its efficacy in separating polar and non-polar compounds. nih.govnih.gov For this compound, a C18 column is typically utilized with a gradient elution program. The mobile phase usually consists of a mixture of an aqueous component, often with a small amount of acid like formic acid to improve peak shape and ionization efficiency, and an organic modifier such as acetonitrile (B52724) or methanol.

Mass spectrometric detection is highly specific and allows for the unambiguous identification and quantification of the analyte. nih.gov Electrospray ionization (ESI) in negative ion mode is particularly suitable for phenolic compounds, as they readily deprotonate to form [M-H]⁻ ions. The high-resolution mass spectrometer can provide accurate mass measurements, confirming the elemental composition of the parent ion and any detected fragments.

A hypothetical HPLC-MS analysis of a this compound sample is detailed below. The data presented in the table illustrates the separation of the main compound from potential process-related impurities.

Table 1: Hypothetical HPLC-MS Data for Purity Analysis of this compound

| Peak No. | Retention Time (min) | Compound Name | Observed m/z ([M-H]⁻) | Proposed Structure of Impurity | Area (%) |

| 1 | 3.5 | 3-Methoxy-1,2-benzenediol | 139.039 | Starting material | 0.5 |

| 2 | 5.2 | This compound | 216.949 / 218.947 (Br isotopes) | - | 99.0 |

| 3 | 6.8 | Dibromo-methoxy-1,2-benzenediol | 294.859 / 296.857 / 298.855 (Br isotopes) | Over-brominated byproduct | 0.3 |

| 4 | 8.1 | Unidentified impurity | 232.9 | - | 0.2 |

The quantitative analysis of this compound would involve the generation of a calibration curve using certified reference standards. By plotting the peak area against the concentration of the standards, a linear regression can be applied to determine the concentration of the analyte in unknown samples. The limit of detection (LOD) and limit of quantification (LOQ) for such methods are typically in the low ng/mL to pg/mL range, highlighting the sensitivity of modern analytical instrumentation.

In addition to HPLC-MS, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of this compound, often after a derivatization step to increase its volatility and thermal stability. nih.gov Derivatization with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the hydroxyl groups to trimethylsilyl (B98337) ethers, which are more amenable to GC analysis.

The coupling of these high-resolution chromatographic techniques with advanced spectroscopic detectors is indispensable for ensuring the high purity and accurate quantification of this compound required for its use in exacting scientific applications.

Computational and Theoretical Chemistry Studies of 3 Bromo 5 Methoxy 1,2 Benzenediol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for understanding the electronic structure and behavior of complex organic molecules.

For a molecule like 3-Bromo-5-methoxy-1,2-benzenediol, DFT calculations would be employed to determine its most stable three-dimensional structure. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These predicted spectra can then be compared with experimental data for validation. Studies on various substituted catechols and phenols have successfully used DFT for these purposes. researchgate.netnih.gov

A hypothetical data table for the optimized geometric parameters of this compound, as would be generated by a DFT study, is presented below.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C1-C2 | 1.40 Å |

| C1-O(H) | 1.36 Å | |

| C2-O(H) | 1.37 Å | |

| C3-Br | 1.90 Å | |

| C5-O(CH3) | 1.38 Å | |

| Bond Angle | ∠C6-C1-C2 | 119.5° |

| ∠C1-C2-C3 | 120.5° | |

| ∠C4-C5-O | 124.0° | |

| Dihedral Angle | H-O-C1-C6 | 0.0° |

| C4-C5-O-C(H3) | 180.0° |

Note: This data is illustrative and not from actual published research on this specific compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity. For instance, studies on substituted catechols have shown how different functional groups influence these electronic properties. chemrxiv.org

Table 2: Hypothetical Frontier Orbital Energies and Reactivity Indices for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.80 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.60 |

| Electronegativity (χ) | 3.50 |

| Chemical Hardness (η) | 2.30 |

| Global Electrophilicity Index (ω) | 2.66 |

Note: This data is illustrative and not from actual published research on this specific compound.

Reaction Energetics and Transition State Analysis for Key Chemical Transformations

Theoretical chemistry can be used to model the potential chemical reactions of this compound. By calculating the energies of reactants, products, and transition states, the feasibility and kinetics of a reaction can be predicted. This is particularly useful for understanding reaction mechanisms, such as oxidation or substitution reactions, which are common for phenolic compounds. For example, research on the oxidation of phenols in advanced oxidation processes has utilized kinetic modeling to understand reaction pathways. nih.gov Transition state theory allows for the calculation of activation energies, which are critical for determining reaction rates.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

For flexible molecules, molecular dynamics (MD) simulations can provide insights into their conformational landscape and how they interact with their environment, such as solvent molecules or biological macromolecules. MD simulations model the movement of atoms over time, allowing for the exploration of different conformations and the study of intermolecular interactions, such as hydrogen bonding. Studies on halogenated catechols have used molecular dynamics to understand their interactions with biological targets. nih.gov

Prediction of Spectroscopic Parameters and Validation against Experimental Data

Computational methods are powerful tools for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, UV-Vis absorption spectra, and circular dichroism. Time-dependent DFT (TD-DFT) is commonly used to predict electronic transitions, which can be correlated with experimental UV-Vis spectra. nih.govtandfonline.com Theoretical studies on halogenated compounds have shown how computational predictions of spectroscopic data can aid in structural elucidation. nih.gov The comparison of these predicted parameters with experimental data is a critical step in validating the computational models used.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR is a computational method used to correlate the structural features of molecules with their physicochemical properties. nih.govbeilstein-journals.org By developing a mathematical model based on a set of known compounds, the properties of new or untested molecules can be predicted. For a compound like this compound, QSPR models could be developed to predict properties such as solubility, boiling point, or its potential for environmental degradation. plos.org These models rely on calculating a wide range of molecular descriptors that encode structural, electronic, and topological information. The development of robust QSPR models often requires a large and diverse dataset of related compounds. researchgate.net

Synthesis and Characterization of Derivatives and Analogues of 3 Bromo 5 Methoxy 1,2 Benzenediol

Design Principles for Investigating Structure-Activity Relationships (SAR) in Substituted Catechols

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. For substituted catechols, the design of new analogues is guided by several key principles:

Electronic Effects: The nature of substituents on the aromatic ring profoundly influences the electron density and reactivity of the catechol system. Electron-withdrawing groups (EWGs), such as halogens (e.g., bromine) or nitro groups, and electron-donating groups (EDGs), like alkoxy (e.g., methoxy) or alkyl groups, modulate the acidity of the hydroxyl protons and the redox potential of the catechol. For instance, the presence of EWGs can enhance the inhibitory activity of some catechol derivatives by altering their binding affinity. researchgate.net

Steric Factors: The size and spatial arrangement of substituents affect how the molecule can interact with biological targets. Bulky groups can create steric hindrance, which may either prevent or enhance binding, depending on the topology of the target's active site.

Hydrogen Bonding Capability: The two hydroxyl groups of the catechol moiety are potent hydrogen bond donors and acceptors. nih.gov Modifications to these groups, such as converting them to ethers or esters, systematically probe the importance of these interactions for biological activity.

These principles are used to design libraries of compounds where specific structural features are systematically varied to map the chemical space and identify key interactions.

| Design Principle | Structural Modification Example | Predicted Impact on Properties |

| Electronic Effects | Introduction of a nitro group | Increases electron-withdrawing character, enhances acidity of hydroxyls. |

| Lipophilicity | Conversion of a hydroxyl to an ethoxy group | Increases lipophilicity, potentially altering membrane permeability. |

| Steric Factors | Replacement of bromine with iodine | Increases steric bulk, potentially influencing binding pocket fit. |

| Hydrogen Bonding | Esterification of hydroxyl groups | Removes hydrogen bond donor capability, increases lipophilicity. |

Synthetic Strategies for Analogues with Variations in Halogenation and Alkoxylation Patterns

The synthesis of analogues of 3-Bromo-5-methoxy-1,2-benzenediol with different halogen or alkoxy groups requires versatile and regioselective synthetic methods.

Variations in Halogenation: The introduction of different halogens (F, Cl, I) or additional bromine atoms onto the catechol ring is typically achieved through electrophilic aromatic substitution. The choice of reagent and reaction conditions is critical for controlling the position and degree of halogenation.

Bromination: Direct bromination of a methoxy-substituted catechol precursor can be achieved using reagents like bromine (Br₂) in a solvent such as acetic acid. nih.gov The inherent directing effects of the hydroxyl and methoxy (B1213986) groups (ortho, para-directing) guide the position of the incoming bromine atom. For poly-bromination, harsher conditions or more potent brominating agents may be employed.

Synthesis of a Precursor: A common strategy involves the synthesis of a precursor like 2-bromo-5-methoxybenzoic acid, which can then be further functionalized. One method involves dissolving m-methoxybenzoic acid in a halogenated solvent and performing a bromination reaction using a reagent like N-bromosuccinimide (NBS) or dibromohydantoin in the presence of an initiator and sulfuric acid. researchgate.net

Variations in Alkoxylation: Modifying the methoxy group to other alkoxy groups (e.g., ethoxy, propoxy) is generally accomplished via O-alkylation of a corresponding dihydroxy- or trihydroxy-benzene precursor.

Demethylation and Re-alkylation: A common route is the selective demethylation of one or more methoxy groups using reagents like boron tribromide (BBr₃), followed by re-alkylation. researchgate.net The reaction of the resulting phenol (B47542) with an alkyl halide (e.g., ethyl iodide, propyl bromide) under basic conditions (e.g., K₂CO₃) yields the desired alkoxy analogue.

Direct Synthesis from Polyhydroxy Precursors: Starting from a commercially available polyhydroxybenzene, selective protection of certain hydroxyl groups, followed by alkylation of the remaining free hydroxyls, provides a flexible route to various alkoxylated patterns.

| Analogue Type | Synthetic Method | Key Reagents |

| Iodo-analogue | Electrophilic Iodination | Iodine (I₂), Oxidizing agent (e.g., HIO₃) |

| Chloro-analogue | Electrophilic Chlorination | Sulfuryl chloride (SO₂Cl₂) |

| Ethoxy-analogue | Williamson Ether Synthesis | Ethyl iodide (CH₃CH₂I), Base (e.g., K₂CO₃) |

| Di-bromo-analogue | Further Bromination | Bromine (Br₂) in Acetic Acid |

Modifications at the Hydroxyl Groups to Explore Functional Diversity

The two adjacent hydroxyl groups of the catechol core are prime sites for chemical modification to generate functional diversity and probe their role in biological interactions. The primary strategies involve etherification and esterification.

Etherification: This process involves converting one or both hydroxyl groups into ethers. This modification removes their hydrogen-bond donating ability and can significantly increase lipophilicity. A pertinent example is the synthesis of 3-bromo-5-(ethoxymethyl)-1,2-benzenediol (BEMB), a known anti-inflammatory agent. mdpi.comcwu.edu This type of modification can be achieved by reacting the catechol with an appropriate alkyl halide in the presence of a base. Selective mono-etherification can often be achieved by careful control of stoichiometry and reaction conditions.

Esterification: The hydroxyl groups can be readily converted to esters by reaction with acyl chlorides or acid anhydrides in the presence of a base like pyridine. This transformation also eliminates hydrogen bond donation and introduces a carbonyl group, which can act as a hydrogen bond acceptor. Acetylated derivatives of natural bromophenols have been synthesized and shown to possess significant antioxidant and anticancer potential. nih.gov

| Modification Type | Reaction | Resulting Functional Group |

| O-Alkylation (Etherification) | Reaction with an alkyl halide (e.g., Benzyl bromide) | Ether (-OR) |

| O-Acylation (Esterification) | Reaction with an acyl chloride (e.g., Acetyl chloride) | Ester (-OC(O)R) |

| Formation of Methylene Ethers | Reaction with a dihalomethane (e.g., CH₂Br₂) | Methylene dioxy bridge (-O-CH₂-O-) |

Introduction of Additional Functional Groups on the Aromatic Ring

Introducing other functional groups onto the aromatic ring of this compound can further expand the chemical diversity of its analogues. Standard electrophilic and nucleophilic aromatic substitution reactions are employed, though the regioselectivity is governed by the combined directing effects of the existing bromo, methoxy, and hydroxyl substituents.

Nitration: The introduction of a nitro group (-NO₂) is typically performed using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The hydroxyl and methoxy groups are strong ortho, para-directors, while the bromine is a weaker ortho, para-director. The final position of nitration would depend on the precise reaction conditions and the steric accessibility of the available positions on the ring.

Amination: An amino group (-NH₂) is most commonly introduced by the reduction of a nitro group. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation (H₂ over a palladium catalyst), are effective for this transformation. The resulting amino-substituted catechols can serve as building blocks for more complex derivatives.

Alkylation: Friedel-Crafts alkylation can introduce alkyl groups onto the ring, although this reaction can be challenging on highly activated rings like catechols, which are prone to side reactions and polymerization.

| Functional Group | Synthetic Method | Common Reagents | Potential Analogue |

| Nitro Group (-NO₂) ** | Electrophilic Nitration | HNO₃ / H₂SO₄ | 3-Bromo-5-methoxy-nitro-1,2-benzenediol |

| Amino Group (-NH₂) ** | Reduction of Nitro Group | SnCl₂ / HCl or H₂ / Pd-C | Amino-3-bromo-5-methoxy-1,2-benzenediol |

| Formyl Group (-CHO) | Formylation (e.g., Vilsmeier-Haack) | POCl₃, DMF | 3-Bromo-5-methoxy-formyl-1,2-benzenediol |

Conformational and Electronic Properties of Key Derivatives

The three-dimensional shape (conformation) and the distribution of electrons within the molecule are critical determinants of its properties and reactivity. These are studied using both computational and experimental methods.

Electronic Properties: The electronic nature of the aromatic ring is a composite of the effects of all its substituents.

Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: Both are strong electron-donating groups through resonance, increasing the electron density on the aromatic ring, particularly at the ortho and para positions.

HOMO-LUMO Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key electronic descriptors. The energy difference, or HOMO-LUMO gap, is related to the chemical reactivity and kinetic stability of the molecule. The introduction of various functional groups alters this gap; for example, strong electron-withdrawing groups tend to lower the LUMO energy, reducing the gap and potentially increasing reactivity.

| Property | Influencing Factors | Method of Analysis |

| Molecular Conformation | Intramolecular H-bonding, Steric hindrance, Rotation around single bonds | Computational Modeling (e.g., DFT), NMR Spectroscopy |

| Electron Density | Inductive and resonance effects of substituents | Computational Chemistry (Electrostatic Potential Maps) |

| HOMO-LUMO Energy Gap | Nature and position of all ring substituents | UV-Vis Spectroscopy, Cyclic Voltammetry, DFT Calculations |

Biological Interactions and Mechanistic Insights Excluding Clinical, Dosage, Safety, Adverse Effects

Molecular-Level Interactions with Enzymes and Receptors: Mechanistic Studies

Detailed mechanistic studies elucidating the direct binding and interaction of 3-Bromo-5-methoxy-1,2-benzenediol with specific enzymes and receptors are not yet available in the scientific literature. However, the broader class of catechol derivatives is known to interact with a variety of biological targets.

Specific binding modes and kinetic parameters for the interaction of this compound with enzymes and receptors have not been documented. Future research involving techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR) would be necessary to determine its binding affinity, association and dissociation rate constants, and the specific amino acid residues involved in the interaction with potential protein targets.

The enzymatic transformation of this compound has not been explicitly studied. Generally, catechols can be substrates for various enzymes, including catechol-O-methyltransferase (COMT), which methylates a hydroxyl group, and tyrosinase, which can oxidize catechols to quinones. The bromine and methoxy (B1213986) substituents on the aromatic ring would likely influence the rate and regioselectivity of such enzymatic transformations.

Investigation of Redox Cycling Mechanisms within Biochemical Contexts

While direct studies on the redox cycling of this compound are scarce, research on a closely related compound, 3-Bromo-5-(ethoxymethyl)-1,2-benzenediol (BEMB), provides significant insights. BEMB has been shown to inhibit the production of reactive oxygen species (ROS) in lipopolysaccharide (LPS)-induced RAW264.7 cells. nih.gov This suggests that the 3-bromo-1,2-benzenediol core structure is crucial for its redox activity. The catechol moiety can undergo oxidation to form a semiquinone radical and subsequently a quinone, a process that can be reversible and allow for participation in redox cycling. The presence of the electron-withdrawing bromine atom and the electron-donating methoxy group would modulate the redox potential of the catechol ring, influencing its ability to donate or accept electrons in a biochemical environment.

Characterization of Antioxidant Mechanisms at a Fundamental Molecular Level

The antioxidant properties of phenolic compounds are a cornerstone of their biological activity. For this compound, the antioxidant mechanism is likely centered on the ability of the catechol hydroxyl groups to donate hydrogen atoms to neutralize free radicals. This process would generate a more stable phenoxyl radical, thereby terminating radical chain reactions.

A study on 3-Bromo-5-(ethoxymethyl)-1,2-benzenediol (BEMB) demonstrated its capacity to prevent ROS production, which is a key indicator of antioxidant activity. nih.gov The fundamental molecular mechanism likely involves the direct scavenging of radicals such as the superoxide (B77818) anion and hydroxyl radical. The efficiency of this process is influenced by the bond dissociation enthalpy of the O-H bonds in the catechol moiety, which is in turn affected by the electronic properties of the bromo and methoxy substituents.

Biotransformation and Metabolite Identification through In Vitro Biochemical Studies

Specific in vitro biotransformation studies and metabolite identification for this compound have not been reported. However, based on the known metabolism of catechols, several metabolic pathways can be postulated. The primary routes of catechol metabolism involve conjugation reactions, such as glucuronidation and sulfation, which increase water solubility and facilitate excretion. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.

Furthermore, O-methylation of one of the hydroxyl groups, catalyzed by catechol-O-methyltransferase (COMT), is another significant metabolic pathway for catechols. The resulting guaiacol (B22219) derivatives can then undergo further conjugation. It is also possible that the bromine substituent could be a site for metabolic modification, although dehalogenation reactions for aromatic bromides are generally less common than for other halogens.

Influence on Cellular Signaling Pathways: Molecular Modulation Mechanisms

The ability of phenolic compounds to modulate cellular signaling pathways is a key aspect of their biological effects. Research on the related compound, 3-Bromo-5-(ethoxymethyl)-1,2-benzenediol (BEMB), has shown that it can significantly downregulate the nuclear factor-kappa B (NF-κB) signaling pathway in LPS-stimulated RAW264.7 cells. nih.gov NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory genes.

The molecular mechanism by which BEMB, and potentially this compound, influences the NF-κB pathway is likely linked to its antioxidant and redox-modulating properties. By reducing intracellular ROS levels, the compound may inhibit the activation of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This prevents the translocation of NF-κB to the nucleus and the transcription of its target genes. This inhibitory effect on a key inflammatory pathway underscores the potential of this class of compounds in modulating cellular responses to inflammatory stimuli. nih.gov

Advanced Applications in Chemical Sciences

Utilization as a Building Block in Complex Organic Synthesis

The multifunctionality of 3-Bromo-5-methoxy-1,2-benzenediol makes it a versatile building block. The catechol hydroxyl groups, the bromine atom, and the methoxy (B1213986) group offer multiple reaction sites for constructing complex molecular architectures.

Precursor for Ligands in Organometallic Catalysis

The catechol unit is a well-known bidentate chelating moiety for a wide range of metal ions. The synthesis of ligands from catechol derivatives is a cornerstone of coordination chemistry and organometallic catalysis. While specific research detailing the use of this compound as a ligand precursor is limited, its structure is analogous to other catechols used in catalysis. The electronic properties of the resulting metal complexes can be fine-tuned by the electron-withdrawing bromine atom and the electron-donating methoxy group, which can influence the catalytic activity, stability, and selectivity of the metallic center.

Monomer in the Synthesis of Functional Polymers

Catechol derivatives are employed as monomers in the synthesis of various functional polymers, including polyesters, polyethers, and polycarbonates. The polymerization can proceed through the reaction of the two hydroxyl groups. The presence of the bromo and methoxy substituents on the aromatic ring of this compound would impart specific properties to the resulting polymer, such as increased thermal stability, flame retardancy (due to bromine), and altered solubility. Furthermore, the bromine atom can serve as a site for post-polymerization modification, allowing for the grafting of other functional groups onto the polymer backbone.

Role in the Development of Advanced Materials (e.g., electronic materials, supramolecular assemblies)

The development of advanced materials often relies on molecules with specific electronic and self-assembly properties. The catechol structure is redox-active and can participate in hydrogen bonding, making it a candidate for creating such materials. The substituents on this compound could play a crucial role in directing the formation of supramolecular assemblies through halogen bonding (from the bromine) and hydrogen bonding (from the hydroxyls), leading to materials with ordered structures and potentially useful electronic or optical properties.

Electrochemical Applications: Development of Sensors and Biosensors

Catechol and its derivatives are electrochemically active and can be readily oxidized to the corresponding o-quinones. This reversible redox behavior is the basis for their use in electrochemical sensors. A sensor electrode modified with this compound could be used to detect specific analytes through changes in the electrochemical signal upon interaction. The bromo and methoxy groups would modulate the redox potential of the catechol moiety and could be used to enhance the selectivity and sensitivity of the sensor. For instance, a related compound, 3-Bromo-5-(ethoxymethyl)-1,2-benzenediol, has been investigated for its biological activities, highlighting the potential for developing biosensors based on this structural motif. researchgate.netnih.gov

Environmental Chemistry: Studies on Degradation Pathways in Model Systems

Understanding the environmental fate of substituted aromatic compounds is of significant interest. While specific degradation studies on this compound are not widely reported, research on analogous compounds like 3-methoxy-1-propanol (B72126) provides insights into potential degradation mechanisms. nih.gov The atmospheric degradation of such compounds is often initiated by reaction with hydroxyl radicals. nih.gov For this compound, degradation pathways in soil or water would likely involve microbial action, potentially starting with oxidation of the catechol ring or dehalogenation. The study of these pathways is crucial for assessing the environmental impact and persistence of this and related chemicals.

Conclusion and Future Research Directions

Synthesis of Current Research Findings on 3-Bromo-5-methoxy-1,2-benzenediol

Direct research focused exclusively on this compound is limited in the current scientific literature. The compound, also known as 5-bromo-3-methoxybenzene-1,2-diol (B3052136) nih.gov, is primarily cataloged as a chemical intermediate. However, significant insights can be drawn from studies on structurally similar bromophenols, a class of compounds prevalent in marine algae that are recognized for their diverse biological activities. mdpi.com

Derivatives of bromophenols are considered potential candidates for drug development due to their established antioxidant, anticancer, anti-diabetic, and anti-inflammatory properties. mdpi.com A notable example is the compound 3-Bromo-5-(ethoxymethyl)-1,2-benzenediol (BEMB), an analogue isolated from the red algae Polysiphonia morrowii. Studies have demonstrated that BEMB exhibits significant anti-inflammatory effects in lipopolysaccharide (LPS)-induced RAW 264.7 cells and zebrafish embryos. nih.govresearchgate.net The mechanism of action involves the inhibition of nitric oxide (NO) and reactive oxygen species (ROS) production, as well as the downregulation of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net Furthermore, BEMB was found to suppress the nuclear factor-κB (NF-κB) signaling pathway, a critical regulator of inflammatory responses. nih.gov

The biological potential of brominated phenolic structures is not limited to anti-inflammatory action. Various synthesized methylated and acetylated bromophenol derivatives have shown promise in ameliorating oxidative stress and inducing apoptosis in cancer cell lines. mdpi.com The total synthesis of complex, biologically active natural bromophenols has also been achieved, underscoring the value of this chemical scaffold in medicinal chemistry. researchgate.net These findings collectively suggest that this compound, as a member of this class, holds significant, albeit unexplored, potential.

Interactive Table 1: Biological Activities of Structurally Related Bromophenols

| Compound Name | Source/Type | Investigated Activity | Key Findings | Reference(s) |

| 3-Bromo-5-(ethoxymethyl)-1,2-benzenediol (BEMB) | Natural Product Analogue | Anti-inflammatory | Inhibits NO, ROS, iNOS, COX-2; Downregulates NF-κB pathway. | nih.govresearchgate.net |

| (oxybis(methylene))bis(2-bromo-6-methoxy-4,1-phenylene) diacetate | Synthetic Derivative | Anticancer | Inhibited viability and induced apoptosis of leukemia K562 cells. | mdpi.com |

| 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene | Synthetic Derivative | Antioxidant | Ameliorated H₂O₂-induced oxidative damage and ROS generation in HaCaT keratinocytes. | mdpi.com |

| 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol | Natural Product | Biosynthesis | Successful first-time total synthesis achieved, highlighting synthetic feasibility. | researchgate.net |

Identification of Remaining Challenges and Knowledge Gaps

The most significant knowledge gap is the near-complete absence of dedicated studies on this compound. Its fundamental physicochemical properties, spectroscopic data, and toxicological profile are not extensively documented in public databases. nih.gov

Key challenges and gaps in the current understanding include:

Lack of Characterization: There is a scarcity of published data detailing the compound's melting point, boiling point, solubility, and full spectroscopic characterization (NMR, IR, Mass Spectrometry). While some basic computed properties are available, experimental data is largely missing. nih.gov

Undefined Biological Activity: While its analogues show promise, the specific biological activities of this compound remain uninvestigated. It is unknown whether it possesses anti-inflammatory, antioxidant, anticancer, or other therapeutic properties.

Synthetic Efficiency: Efficient and regioselective synthesis protocols are not well established. The synthesis of substituted bromophenols can be challenging due to the potential for isomer formation. For example, the bromination of m-methoxybenzoic acid, a related precursor, can suffer from poor directional selectivity, leading to multiple byproducts and low yields. google.com Developing a scalable and high-purity synthesis method for this compound is a primary hurdle for future research.

Prospective Research Avenues: Novel Synthetic Approaches, Underexplored Reactivity, and Emerging Applications

The existing gaps in knowledge present numerous opportunities for future research. A systematic investigation into this compound could unlock its potential as a valuable chemical entity.

Novel Synthetic Approaches:

Modern Bromination Techniques: Future work should explore advanced synthetic strategies to overcome challenges of regioselectivity and yield. This could include investigating transition-metal-free decarboxylative bromination of a corresponding aromatic carboxylic acid, which has proven effective for other aromatic systems. rsc.org

Regioselective Demethylation: Synthesis could be approached via the regioselective demethylation of readily available poly-methoxylated precursors using reagents like boron tribromide (BBr₃), a method successfully used in the synthesis of other complex bromophenols. researchgate.net

Enzymatic Synthesis: The use of biocatalysis, employing enzymes such as halogenases or laccases, could offer a highly selective and environmentally benign route to the target molecule, minimizing the formation of unwanted isomers.

Underexplored Reactivity:

Derivatization for SAR Studies: The catechol and methoxy (B1213986) functional groups are ripe for chemical modification. A library of derivatives could be synthesized by acetylating, methylating, or introducing other functional groups to probe structure-activity relationships (SAR), similar to studies on other bromophenols. mdpi.com

Metal Chelation: The 1,2-benzenediol (catechol) moiety is a well-known metal-chelating group. Research into the coordination chemistry of this compound could lead to applications in catalysis, sensor technology, or as a metal-scavenging agent.

Polymer Precursor: Catechol derivatives can be used as monomers in polymerization reactions. The potential of this compound as a building block for novel functional polymers with unique electronic or thermal properties could be explored.

Emerging Applications:

Pharmacological Screening: Drawing from the demonstrated bioactivity of its analogues, a primary research focus should be the systematic evaluation of its therapeutic potential. mdpi.comnih.gov This includes in-vitro screening for anti-inflammatory activity (e.g., in LPS-stimulated macrophages), antioxidant capacity (e.g., DPPH or ABTS assays), and cytotoxicity against various cancer cell lines.

Mechanism of Action Studies: Should initial screenings prove positive, subsequent research should elucidate the underlying mechanisms. For instance, if anti-inflammatory effects are observed, studies could investigate its impact on the NF-κB, MAPK, and other relevant signaling pathways, mirroring the research conducted on BEMB. nih.govresearchgate.net

Agrochemical Potential: Phenolic compounds are often investigated for their potential use as herbicides, fungicides, or pesticides. The unique substitution pattern of this compound makes it a candidate for screening in agrochemical applications.

Q & A

Q. What are the primary challenges in purifying 3-Bromo-5-methoxy-1,2-benzenediol, and what methodologies address these issues?

Purification of this compound is complicated by its high molecular weight and low separation efficiency in distillation processes. Evidence from bio-oil separation studies indicates that analogs like 3-methoxy-1,2-benzenediol exhibit separation factors close to zero, making traditional distillation ineffective . Alternative methods such as preparative HPLC or column chromatography with polar stationary phases (e.g., silica gel modified with diol groups) are recommended. Fractional crystallization using solvent systems like ethyl acetate/hexane may also improve purity, though optimization of solvent ratios is critical.

Q. How is the antimicrobial activity of this compound evaluated, and what baseline data exist for comparison?

Antimicrobial assays typically employ the agar diffusion method and minimum inhibitory concentration (MIC) testing against food-borne pathogens (e.g., Listeria monocytogenes). Structural analogs of 1,2-benzenediol, including 3-methoxy derivatives, show reduced activity compared to unsubstituted or halogenated variants. For example, 3-methoxy-1,2-benzenediol demonstrated an inhibition zone of 11.5 mm at 1 mg/disk, significantly lower than 4-chloro-1,2-benzenediol (23.5 mm) . Researchers should include positive controls (e.g., ampicillin) and standardized bacterial strains to ensure reproducibility.

Q. What synthetic routes are reported for brominated methoxybenzenediol derivatives?

While direct synthesis protocols for this compound are sparse in the literature, analogous compounds (e.g., 3-Bromo-5-methoxybenzoic acid) suggest bromination of methoxy-substituted precursors using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions . Protection of hydroxyl groups (e.g., acetylation) prior to bromination may prevent side reactions. Post-synthetic deprotection steps (e.g., acidic hydrolysis) are required to regenerate the diol functionality.

Advanced Research Questions

Q. How do substituent position and electronic effects influence the bioactivity of this compound?